molecular formula C23H30N4O2 B5545646 N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide

N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide

Cat. No. B5545646
M. Wt: 394.5 g/mol
InChI Key: JLHJCKVOWOQJNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the use of enaminones and dihydropyrimidinone derivatives containing piperazine or morpholine moieties. For example, Bhat et al. (2018) described a one-pot Biginelli synthesis for creating dihydropyrimidinone derivatives that exhibit similar structural features to the compound of interest, utilizing a simple and efficient method (Bhat, M. A., Al-Omar, M., Ghabbour, H., & Naglah, A., 2018).

Molecular Structure Analysis

The molecular structure of compounds with morpholine and piperazine moieties has been elucidated through methods such as X-ray crystallography, as demonstrated by Pang et al. (2006), who analyzed the structure of a related benzamide molecule, highlighting the significance of intra- and intermolecular hydrogen bonds (Pang, Huai‐Lin et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets. For instance, the antifungal activity of N-(morpholinothiocarbonyl) benzamide derivatives, as studied by Zhou Weiqun et al. (2005), showcases how structural modifications can influence biological activity, providing insights into the chemical properties relevant to the compound (Zhou Weiqun et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, play a crucial role in the compound's application and behavior. Research like that of Luescher, Vo, and Bode (2014) introduces SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, highlighting methods to synthesize and analyze the physical properties of compounds similar to our subject of interest (Luescher, Michael U. et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds and stability under various conditions, are fundamental for understanding a compound's utility and safety. The work by Guarda et al. (2004) on synthesizing 6-morpholinyl and 6-piperazinyl-4-alkyl-4H-1,4-benzothiazin-3-one derivatives with bacteriostatic activity provides a glimpse into the chemical properties and potential applications of structurally related compounds (Guarda, V. et al., 2004).

Scientific Research Applications

Antifungal Applications

One study highlights the synthesis and characterization of derivatives similar in structure to N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide, focusing on their antifungal activity against major pathogens responsible for plant diseases. This research suggests potential agricultural or pharmacological applications in combating fungal infections (Zhou Weiqun et al., 2005).

Synthetic Chemistry and Drug Design

Another aspect of its application is in the field of synthetic chemistry and drug design. A study describes the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating the versatility of such structures in creating potent molecules. This research outlines an efficient method for synthesizing compounds that could serve as lead structures in drug discovery (M. A. Bhat et al., 2018).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, incorporating piperazine or morpholine, shows antimicrobial potential. The synthesis of these compounds and their screening against various microorganisms suggest the role of N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide related structures in developing new antimicrobial agents (H. Bektaş et al., 2010).

Anti-Fatigue Effects

A study on benzamide derivatives, related to N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide, shows significant anti-fatigue effects in weight-loaded forced swimming mice. This research indicates potential applications in developing therapeutic agents for combating fatigue (Xianglong Wu et al., 2014).

Chemical Synthesis Techniques

Further, the development of SnAP reagents for the synthesis of piperazines and morpholines from aldehydes presents a novel methodological approach in organic synthesis, highlighting the structural relevance of compounds like N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide in facilitating the preparation of biologically active heterocycles (Michael U. Luescher et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with. Without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and the current state of knowledge about its properties and effects. Potential areas of interest could include exploring its synthesis, investigating its properties, and studying its effects (if it’s a pharmaceutical compound, for example) .

properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-25-10-12-26(13-11-25)21-6-2-19(3-7-21)18-24-23(28)20-4-8-22(9-5-20)27-14-16-29-17-15-27/h2-9H,10-18H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHJCKVOWOQJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperazin-1-yl)benzyl]-4-(morpholin-4-yl)benzamide

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